2-fluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
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Description
2-fluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H11FN4O4S and its molecular weight is 338.31. The purity is usually 95%.
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Scientific Research Applications
Photochemical Decomposition and Photoproducts
Research into the photochemical decomposition of sulfamethoxazole, a compound with a similar isoxazole ring structure, reveals insights into the photolability and formation of primary photoproducts. This study highlights the compound's potential for environmental and pharmaceutical analysis through its photodegradation pathways and products (Wei Zhou & D. Moore, 1994).
Cyclooxygenase Inhibition for Therapeutic Applications
Compounds structurally related to 2-fluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes, with potential applications in the treatment of inflammatory diseases and pain management. This includes the discovery of potent, highly selective, and orally active COX-2 inhibitors, demonstrating the compound's relevance in pharmaceutical research (Hiromasa Hashimoto et al., 2002).
Enzyme Inhibition and Neurological Applications
Studies on N-(4-phenylthiazol-2-yl)benzenesulfonamides, which share a similar benzenesulfonamide moiety, have shown high-affinity inhibition of kynurenine 3-hydroxylase. These inhibitors have potential applications in exploring the pathophysiological role of the kynurenine pathway in neurological diseases, demonstrating the compound's potential in neuroscientific research (S. Röver et al., 1997).
Radiotracer Development for Imaging
The synthesis of fluoromethyl analogues of valdecoxib, including 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, for use as radiotracers in positron emission tomography (PET) imaging illustrates the compound's application in diagnostic imaging and cancer research. This highlights its potential role in the development of novel imaging agents for disease detection (T. Toyokuni et al., 2005).
Properties
IUPAC Name |
2-fluoro-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O4S/c1-8-6-10(17-21-8)13-16-12(22-18-13)7-15-23(19,20)11-5-3-2-4-9(11)14/h2-6,15H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUMXBGMQUWXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.